molecular formula C17H17NO3S B083855 Protizinic Acid CAS No. 13799-03-6

Protizinic Acid

Cat. No. B083855
CAS RN: 13799-03-6
M. Wt: 315.4 g/mol
InChI Key: VSQMKHNDXWGCDB-UHFFFAOYSA-N
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Description

Protizinic Acid is an orally active non-steroidal anti-inflammatory agent with anti-inflammatory and antipyretic activity . It inhibits phospholipase A2 (PLA2) activity, and the IC50 value is 210 μM .


Molecular Structure Analysis

The molecular formula of Protizinic Acid is C17H17NO3S . Its molecular weight is 315.39 . The percent composition is C 64.74%, H 5.43%, N 4.44%, O 15.22%, S 10.17% .

Scientific Research Applications

  • Absorption and Excretion : Protizinic Acid, when administered orally, is rapidly absorbed and reaches its maximum blood concentration in 2-3 hours. It is mostly excreted through urine within 24 hours, with no significant traces found in milk (Kageyama, Sugawara, Kaneko, Inoue, & Ota, 1975).

  • Effects on Leukokinin Generation and Physiological Action : Protizinic Acid shows inhibitory effects on leukokinin generation, both in vitro and in vivo, and has antagonistic actions on the receptor site of leukokinin, suggesting its potential use in treating cardiac ischemia and other related conditions (Suzuki, Niho, Yamaguchi, & Ohnishi, 1984).

  • Novel Synthesis Methods : A study demonstrated the synthesis of Protizinic Acid using electrocatalytic hydrogenation, offering a potentially efficient production method for this and other non-steroidal anti-inflammatory drugs (Raju, Mohan, & Reddy, 2003).

  • Effects on Prostaglandins System and Oxygen Radical Production : Protizinic Acid is shown to inhibit prostaglandins and the production of oxygen radicals, indicating its broader pharmacological activity compared to other anti-inflammatory drugs (Ohnishi, Ito, Suzuki, Kitamura, Shimora, Saito, & Itoh, 1982).

  • Interaction with Biopolymers and Platelet Functions : Research indicates that Protizinic Acid interacts with biopolymers and inhibits several platelet functions, suggesting its potential application in treating conditions related to platelet aggregation (Fujimura, Tsurumi, Nozaki, Imai, Niu, & Muramatsu, 1981).

Safety And Hazards

Protizinic Acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-10(17(19)20)11-4-7-15-14(8-11)18(2)13-6-5-12(21-3)9-16(13)22-15/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQMKHNDXWGCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864444
Record name Protizinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protizinic Acid

CAS RN

13799-03-6
Record name Protizinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13799-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protizinic acid [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013799036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protizinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Protizinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROTIZINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N40195UTPI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
K Suzuki, T Niho, K Yamaguchi, H Ohnishi - Agents and Actions, 1984 - Springer
… Effects of protizinic acid on the changes in plasma … protizinic acid was administered intravenously at a rate of 2.5 ml/kg twice, ie, immediately and 3 hours after ligation. Protizinic acid …
Number of citations: 1 link.springer.com
K Nishi, K Yamasaki, M Otagiri - Acta Chi m Pharm Indica, 2017 - m.headtowall.com
… , we examined the issue of whether or not the binding of protizinic acid, (10-methyl … Binding parameters for protizinic acid bound to HSA as determined by ED at pH 7.4 and 25 …
Number of citations: 2 m.headtowall.com
H YOSHIDA, K MICHI, T AMAGASA… - Japanese Journal of …, 1976 - jstage.jst.go.jp
口腔外科領域における日常の診療に際し, い わゆる, 炎症症状を主徴とした症例に遭遇することはしばしばであり, そ の処置として抗生物質および抗炎症剤等による薬物療法の占める比重は大である. …
Number of citations: 3 www.jstage.jst.go.jp
H Ohnishi, C Ito, K Suzuki, Y Kitamura… - Nihon Yakurigaku …, 1982 - europepmc.org
Effects of protizinic acid (PRT) on prostaglandins (PG) and the production of oxygen radicals were compared with those of other non-steroidal anti-inflammatory agents. Oral …
Number of citations: 3 europepmc.org
H Ohnishi, C Ito, K Yamaguchi, K Suzuki… - Nihon Yakurigaku …, 1980 - europepmc.org
The potency of anti-inflammatory and ulcerogenic activities of a new anti-inflammatory agent,(10-methyl-7-methoxy-2-phenothiazinyl)-2-propionic acid (protizinic acid, PRT), was …
Number of citations: 1 europepmc.org
AAA Ketoprofen, BHBAS Hydrate, LCEAA Loxoprofen… - plos.figshare.com
… Protizinic Acid Telmisartan …
Number of citations: 2 plos.figshare.com
T KAGEYAMA, S SUGAWARA, K KANEKO… - … /Japanese Journal of …, 1975 - jstage.jst.go.jp
… 新 しい非 ステ ロイ ド抗 炎症 剤であ るprotizinic acid, 7-methoxy-α, … あ り4),放 射能 をすべ て protizinic acidに … 文 献 1) 藤村一,鶴 見介登,小 島勝彦ほか:Protizinic acid(17190 …
Number of citations: 0 www.jstage.jst.go.jp
H Fujimura, K Tsurumi, M Nozaki, H Imai… - Nihon Yakurigaku …, 1981 - europepmc.org
Two types of phenothiazinic anti-inflammatory agents, protizinic acid (PZA) and metiazinic acid (MZA) were examined using 1) heat denaturation test, 2) heat-induced erythrocyte lysis, 3…
Number of citations: 2 europepmc.org
M Tsuruta, H Sato, T Nakayama - jlc.jst.go.jp
… Patients treated with Protizinic acid, one of the phenothiazine derivatives, found that their urine turned blue when it was mixed with tap water and repo rted this to the doctors, being …
Number of citations: 2 jlc.jst.go.jp
M Tsuruta, H Sato, T Nakayama… - Rinsho yakuri/Japanese …, 1973 - jstage.jst.go.jp
… Patients treated with Protizinic acid, one of the phenothiazine derivatives, found that their urine turned blue when it was mixed with tap water and repo rted this to the doctors, being …
Number of citations: 0 www.jstage.jst.go.jp

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